molecular formula C12H19ClFNOSi B8284468 4-(Tert-butyldimethylsilyloxymethyl)-2-chloro-3-fluoropyridine

4-(Tert-butyldimethylsilyloxymethyl)-2-chloro-3-fluoropyridine

Cat. No.: B8284468
M. Wt: 275.82 g/mol
InChI Key: WMDOXNCTNCNLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyldimethylsilyloxymethyl)-2-chloro-3-fluoropyridine is a useful research compound. Its molecular formula is C12H19ClFNOSi and its molecular weight is 275.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H19ClFNOSi

Molecular Weight

275.82 g/mol

IUPAC Name

tert-butyl-[(2-chloro-3-fluoropyridin-4-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C12H19ClFNOSi/c1-12(2,3)17(4,5)16-8-9-6-7-15-11(13)10(9)14/h6-7H,8H2,1-5H3

InChI Key

WMDOXNCTNCNLTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C(=NC=C1)Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (2-chloro-3-fluoropyridin-4-yl)-methanol (200 mg, 1.24 mmol), imidazole (253 mg, 3.72 mmol) and tert-butyldimethylchlorosilane (373 mg, 2.48 mmol) in DMF was stirred at room temperature for 2 hours. Methylene chloride was then added to the reaction solution, and the solution was washed with saturated saline. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was distilled away under reduced pressure. The resultant residue was purified by silica gel column chromatography to yield the title compound (319 mg, 93%).
Quantity
200 mg
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reactant
Reaction Step One
Quantity
253 mg
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reactant
Reaction Step One
Quantity
373 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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Yield
93%

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